molecular formula C11H8ClF2NO B2987160 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone CAS No. 478079-31-1

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone

Cat. No.: B2987160
CAS No.: 478079-31-1
M. Wt: 243.64
InChI Key: NSZCOLISWPDZQK-UHFFFAOYSA-N
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Description

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone is a synthetic organic compound with the molecular formula C11H8ClF2NO It is characterized by the presence of a chloro group, two difluoro groups, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The indole moiety can be oxidized under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone derivatives.

    Reduction: Formation of 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the indole moiety allows it to interact with biological systems, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)-1-ethanone
  • 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol

Uniqueness

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoro groups, along with the indole moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZCOLISWPDZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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